(O-Phenylenedioxy)diacetonitrile
Overview
Description
Scientific Research Applications
Crystal Structure Analysis : The inclusion compound tris(o-phenylenedioxy) phosphonitrile trimer, related to (O-Phenylenedioxy)diacetonitrile, was reported for its crystallographic data and molecular architecture analysis (Smith & Wood, 1966).
NMR Spectroscopy in Complexation Studies : Phenylenedioxydiacetamides, which are similar to (O-Phenylenedioxy)diacetonitrile, have been studied for their ability to form complexes with cations like Ca2+ and K+ in acetonitrile solution. This was investigated using IR, 1H NMR, and 13C NMR spectroscopy (Lin, Souza, & Alt, 1984).
Role in Oxidation Reactions : Research has shown that (diacetoxyiodo)benzene, closely related to (O-Phenylenedioxy)diacetonitrile, can be used to selectively oxidize primary and secondary alcohols to carbonyl compounds in the presence of RuCl3 (Yusubov, Chi, Park, Karimov, & Zhdankin, 2006).
Electrochromic Properties : A study of 1,4-phenylenediamines, which share structural similarities with (O-Phenylenedioxy)diacetonitrile, revealed their vibrant color changes upon electrochemical oxidation in acetonitrile. This suggests potential applications in electrochromism (Lauw, Xu, & Webster, 2015).
Synthesis of Aryl Aldehydes, Ketones, and Nitriles : (Diacetoxyiodo)benzene has been used in acetonitrile for the oxidative decarboxylation of 2-aryl carboxylic acids into aldehydes, ketones, and nitriles (Telvekar & Sasane, 2010).
Silicon Compound Reactions : The reaction of silicon tetrachloride with catechol in acetonitrile leads to the formation of o-phenylenedioxydichlorosilane, indicating potential applications in silicon chemistry (Allcock, Nugent, & Smeltz, 1972).
Bioanalytical Applications : o-Phenylenediamine, structurally related to (O-Phenylenedioxy)diacetonitrile, has been used as a derivatizing reagent in high-performance liquid chromatography for bioanalytical studies (Ojeda, Wrobel, Escobosa, Garay-Sevilla, & Wrobel, 2014).
Endophytic Fungus Chemical Investigation : In a study of an endophytic fungus, acetonitrile fractionation led to the isolation of bioactive secondary metabolites, showcasing the potential for discovering new compounds (Chapla et al., 2014).
properties
IUPAC Name |
2-[2-(cyanomethoxy)phenoxy]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RELKMBLYTGHWBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC#N)OCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30465042 | |
Record name | 2,2'-[1,2-Phenylenebis(oxy)]diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(O-Phenylenedioxy)diacetonitrile | |
CAS RN |
27165-64-6 | |
Record name | 2,2'-[1,2-Phenylenebis(oxy)]diacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30465042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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